molecular formula C8H8N2O B1628196 2-(4-Methoxypyridin-2-YL)acetonitrile CAS No. 40808-75-1

2-(4-Methoxypyridin-2-YL)acetonitrile

Cat. No.: B1628196
CAS No.: 40808-75-1
M. Wt: 148.16 g/mol
InChI Key: QNRUEVWRCYBRDZ-UHFFFAOYSA-N
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Description

“2-(4-Methoxypyridin-2-YL)acetonitrile” is a chemical compound with the CAS Number: 40808-75-1 . It has a molecular weight of 148.16 and its IUPAC name is (4-methoxy-2-pyridinyl)acetonitrile .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8N2O/c1-11-8-3-5-10-7(6-8)2-4-9/h3,5-6H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 148.16 . The physical form of this compound is not specified in the search results.

Scientific Research Applications

Synthesis and Microbiological Activity

One notable application of derivatives related to 2-(4-Methoxypyridin-2-yl)acetonitrile is in the synthesis of bacteriostatic or tuberculostatic compounds. Miszke et al. (2008) reported the synthesis of 2-mercapto-4-methoxypyridine-3-carbonitrile derivatives, which demonstrated significant bacteriostatic or tuberculostatic activity, indicating potential applications in developing new antimicrobial agents (Miszke, Foks, Brożewicz, Kędzia, Kwapisz, & Zwolska, 2008).

Electrosynthesis Applications

Batanero, Barba, and Martín (2002) explored the electrosynthesis of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile, highlighting a paired electrosynthesis approach. This method involves electrolysis of certain benzyl compounds in acetonitrile, affording 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile as a major product, illustrating an efficient pathway for synthesizing complex pyridine derivatives (Batanero, Barba, & Martín, 2002).

Catalytic and Reactivity Studies

Sharma, Reddy, and Krishna (2003) developed a highly selective and efficient method for unmasking p-methoxybenzyl (PMB) ethers and esters using zirconium(IV) chloride as a Lewis acid in acetonitrile. This methodology is fast and tolerates a variety of sensitive substrates, demonstrating the catalyst's utility in synthetic organic chemistry (Sharma, Reddy, & Krishna, 2003).

Coordination Chemistry for Antibacterial Materials

Pallavicini et al. (2013) studied the coordination chemistry of a Cu(2+) 2,2'-bipyridine complex grafted on a glass surface, demonstrating significant microbicidal effect against Escherichia coli and Staphylococcus aureus, even in trace amounts of copper. This research underscores the potential of this compound and its derivatives in creating antibacterial surfaces (Pallavicini, Dacarro, Grisoli, Mangano, Patrini, Rigoni, Sangaletti, & Taglietti, 2013).

Safety and Hazards

The safety information available indicates that “2-(4-Methoxypyridin-2-YL)acetonitrile” has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation”, respectively. The precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing.

Properties

IUPAC Name

2-(4-methoxypyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-3-5-10-7(6-8)2-4-9/h3,5-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRUEVWRCYBRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618624
Record name (4-Methoxypyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40808-75-1
Record name (4-Methoxypyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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